molecular formula C20H11F2N5O B8300818 1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-difluorophenyl)-5-isoxazolyl]-5-(5-pyrimidinyl)-

1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-difluorophenyl)-5-isoxazolyl]-5-(5-pyrimidinyl)-

Cat. No. B8300818
M. Wt: 375.3 g/mol
InChI Key: OUGPQBUILCCBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446199B2

Procedure details

To a solution of 5-bromo-3-[4-(2,3-difluoro-phenyl)-isoxazol-5-yl]-1H-pyrrolo[2,3-b]pyridine (prepared by Method A, 50 mg, 0.13 mmol) and 5-pyrimidine boronic acid (33 mg, 0.27 mmol) in DME (1 mL) was added sat. NaHCO3 (1.2 M, 0.54 mL, 0.65 mmol) and tri-tert-butylphosphine (27 mg, 0.13 mmol). The suspension was stirred under N2 atmosphere while catalyst PdCl2(dppf) (5 mg, 0.006 mmol) was added. The reaction mixture was then heated at 80° C. for 5 h and diluted with ethyl acetate. The inorganic salt was removed by filtration, the filtrate was evaporated and purified by HPLC to afford the desired product as off-white solid (5.0 mg, 0.013 mmol, 10%).
Name
5-bromo-3-[4-(2,3-difluoro-phenyl)-isoxazol-5-yl]-1H-pyrrolo[2,3-b]pyridine
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[O:15][N:14]=[CH:13][C:12]=3[C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:17]=3[F:23])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[N:24]1[CH:29]=[C:28](B(O)O)[CH:27]=[N:26][CH:25]=1.C([O-])(O)=O.[Na+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>COCCOC.C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:23][C:17]1[C:18]([F:22])=[CH:19][CH:20]=[CH:21][C:16]=1[C:12]1[CH:13]=[N:14][O:15][C:11]=1[C:10]1[C:4]2[C:5](=[N:6][CH:7]=[C:2]([C:28]3[CH:29]=[N:24][CH:25]=[N:26][CH:27]=3)[CH:3]=2)[NH:8][CH:9]=1 |f:2.3,7.8.9.10|

Inputs

Step One
Name
5-bromo-3-[4-(2,3-difluoro-phenyl)-isoxazol-5-yl]-1H-pyrrolo[2,3-b]pyridine
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2C2=C(C=NO2)C2=C(C(=CC=C2)F)F
Name
Quantity
33 mg
Type
reactant
Smiles
N1=CN=CC(=C1)B(O)O
Name
Quantity
0.54 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
27 mg
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
5 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The inorganic salt was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C=1C=NOC1C1=CNC2=NC=C(C=C21)C=2C=NC=NC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.013 mmol
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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